molecular formula C25H21NO B14637111 2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]- CAS No. 53914-64-0

2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-

Cat. No.: B14637111
CAS No.: 53914-64-0
M. Wt: 351.4 g/mol
InChI Key: AVKPMTKZDSBZPE-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]- involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-phenyl-3-(2-thienyl)-: Another chalcone with a thiophene ring.

    2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-: A chalcone with a methoxy group on the phenyl ring.

Uniqueness

2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]- is unique due to the presence of the anthracene and dimethylamino groups, which may impart distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

53914-64-0

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

3-anthracen-9-yl-1-[4-(dimethylamino)phenyl]prop-2-en-1-one

InChI

InChI=1S/C25H21NO/c1-26(2)21-13-11-18(12-14-21)25(27)16-15-24-22-9-5-3-7-19(22)17-20-8-4-6-10-23(20)24/h3-17H,1-2H3

InChI Key

AVKPMTKZDSBZPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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